3-(1-(tert-Butoxycarbonyl)azetidin-2-yl)propanoic acid
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Description
Scientific Research Applications
Protein Degradation (PROTAC Development)
- Significance : Incorporating rigidity into the linker region impacts the 3D orientation of the PROTAC, affecting ternary complex formation and optimizing drug-like properties .
Chemical Conjugates
- Significance : By attaching the compound to other functional groups or targeting moieties, researchers can create novel conjugates with specific properties .
Medicinal Chemistry
- Significance : Its unique structure may contribute to the development of new drugs or therapeutic agents .
Peptide Synthesis
- Significance : Its tert-butoxycarbonyl (Boc) group provides stability and facilitates stepwise peptide assembly .
Drug Delivery Systems
- Significance : Its functional groups allow for controlled release and targeted delivery of therapeutic agents .
Chemical Biology and Bioconjugation
properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-7-6-8(12)4-5-9(13)14/h8H,4-7H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBKOWDKEKHEEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(tert-Butoxycarbonyl)azetidin-2-yl)propanoic acid |
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